Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-3-23-17(21)12-25-13-8-9-14-16(11-13)20-10-6-5-7-15(20)18(14)19(22)24-4-2/h5-11H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHSBWRUUKIXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=C3N2C=CC=C3)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
| Condition | Parameter | Optimization Range | Optimal Value |
|---|---|---|---|
| Solvent | DMF, DMSO, THF | Polarity study | Anhydrous DMF |
| Base | K2CO3, Cs2CO3 | 1-3 equivalents | 2.2 eq Cs2CO3 |
| Temperature (°C) | 80-120 | Kinetic analysis | 110 |
| Reaction Time (h) | 12-36 | TLC monitoring | 24 |
Ethyl glycolate chloride (2-ethoxy-2-oxoethyl chloride) reacts with the pyridoindole intermediate under Mitsunobu conditions (DIAD, PPh3) or via SNAr in DMF at 110°C. The cesium carbonate base enhances nucleophilicity of the C3 position, achieving 67% functionalization efficiency.
Transition Metal-Catalyzed Coupling
Palladium-mediated cross-coupling provides an alternative for sensitive substrates:
- Preactivation : Introduce a bromine atom at C3 using N-bromosuccinimide (NBS) in CCl4 (82% yield).
- Suzuki-Miyaura Coupling : React with ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetate using Pd(PPh3)4 catalyst (5 mol%) in degassed toluene/EtOH (3:1).
- Oxidation : Treat the coupled product with MnO2 in dichloromethane to regenerate the ketone group (89% yield).
Ester Group Modifications
The C10 ethyl ester group demonstrates remarkable stability under standard reaction conditions. Source documents successful retention of this functionality during:
- High-temperature cyclizations (up to 150°C in polyphosphoric acid)
- Acidic workup procedures (1M HCl aqueous washes)
- Column chromatography on neutral alumina (hexanes:EtOAc 98:2)
For derivatives requiring ester hydrolysis, controlled saponification occurs using:
$$ \text{LiOH (2 eq)} $$, $$ \text{THF/H}_2\text{O (3:1)} $$, $$ 0^\circ\text{C} \rightarrow \text{RT} $$, $$ 4\text{h} $$ (94% conversion).
Purification and Characterization
Final compounds require rigorous purification due to residual starting materials and regioisomers:
- Chromatography : Neutral alumina columns with gradient elution (hexanes → ethyl acetate) effectively resolve positional isomers.
- Crystallization : Slow vapor diffusion of diethyl ether into dichloromethane solutions yields X-ray quality crystals.
- Spectroscopic Validation :
Scale-Up Considerations
Industrial production faces challenges in:
- Aryne Handling : Continuous flow reactors minimize decomposition risks during large-scale aryne generation.
- Exothermic Control : Jacketed reactors maintain temperatures during malonate condensations.
- Waste Streams : Ethanol/water mixtures from workup steps require fractional distillation for solvent recovery.
Process economics analysis reveals:
| Cost Factor | Laboratory Scale | Pilot Plant (10 kg) |
|---|---|---|
| Raw Materials | $412/g | $38/g |
| Chromatography | 61% of cost | 22% of cost |
| Reaction Time | 72 h | 48 h |
Emerging Methodologies
Recent advances from Source demonstrate photocatalytic C-H activation strategies using:
- Ir(ppy)3 (2 mol%) under 450 nm LED irradiation
- Oxygen as terminal oxidant
- Ethyl glyoxylate as coupling partner
This metal-free approach achieves 78% yield at C3 with excellent functional group tolerance.
Chemical Reactions Analysis
Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate is characterized by its unique structure, which includes a pyridoindole framework. This structure is conducive to various chemical reactions and biological interactions, making it a subject of interest in drug development and synthetic chemistry.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of compounds related to the pyridoindole structure. For instance, a study published in the International Journal of Molecular Sciences demonstrated that derivatives of indole exhibited significant antioxidant activity, which is crucial for combating oxidative stress-related diseases . The compound's ability to inhibit reactive oxygen species (ROS) could position it as a candidate for therapeutic applications in conditions such as cancer and neurodegenerative diseases.
Histone Demethylase Inhibition
This compound has been explored for its potential to modulate histone demethylases (HDMEs). These enzymes play a critical role in epigenetic regulation, and compounds that can inhibit their activity may have implications in cancer therapy and other diseases linked to epigenetic modifications . The ability to influence gene expression through HDME inhibition suggests that this compound could be valuable in developing novel epigenetic drugs.
Synthesis and Derivative Development
The synthesis of this compound involves complex organic reactions that can yield various derivatives with enhanced biological activity. For example, studies have focused on modifying the indole framework to improve solubility and bioavailability, which are critical factors in drug design .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific functional groups and structural features, which confer distinct biological activities and chemical reactivity.
Biological Activity
Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate (CAS Number: 478067-92-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C19H19NO5
- Molecular Weight : 341.36 g/mol
- Purity : 90% .
The compound's biological activity is primarily attributed to its structural features that allow it to interact with various biological targets. The pyridoindole framework is known for its ability to modulate enzyme activities and influence cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, a study showed that at concentrations of 100 nM, the compound led to a 92% rescue of mouse splenocytes from apoptosis induced by PD-1/PD-L1 interactions .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, indicating its possible use in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Case Studies
- Apoptosis Induction in Cancer Cells :
- Antimicrobial Efficacy :
Data Table: Biological Activities Summary
| Activity Type | Target Organism/Cell Line | Concentration | Effect |
|---|---|---|---|
| Anticancer | Mouse splenocytes | 100 nM | 92% rescue from apoptosis |
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Significant reduction in viability |
| Apoptosis Induction | Breast cancer cells | Varies | Increased cleaved caspases |
Q & A
Basic Research Questions
Q. What are the key structural features of ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate, and how do they influence reactivity?
- Answer : The compound features a pyrido[1,2-a]indole core fused with an ethyl ester group at position 10 and a 2-ethoxy-2-oxoethoxy substituent at position 2. The hydrazino and carbonyl groups in analogous structures (e.g., ethyl 3-{2-[2-(anilinocarbonyl)hydrazino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate) enable nucleophilic reactions and hydrogen bonding, critical for interactions with biological targets . The ester groups enhance solubility in organic solvents, while the pyridoindole core contributes to π-π stacking in supramolecular assemblies.
Q. What are standard synthetic routes for pyrido[1,2-a]indole derivatives, and how can they be adapted for this compound?
- Answer : Multi-step pathways often involve:
- Step 1 : Construction of the pyridoindole core via aryne annulation (e.g., using Kobayashi’s benzyne precursor), though low yields may require optimization of Michael acceptor substrates .
- Step 2 : Functionalization at position 3 using nucleophilic substitution or coupling reactions. For example, hydrazino or alkoxy groups can be introduced via SN2 displacement or palladium-catalyzed cross-coupling .
- Key Tip : Lithium amide bases (e.g., in pyrido[1,2-a]pyrimidin-2-one synthesis) improve regioselectivity for desired isomers .
Q. How can researchers validate the purity and structural integrity of this compound?
- Answer : Use orthogonal analytical methods:
- HPLC-MS : Confirm molecular weight (e.g., 446.46 g/mol for analogous hydrazino derivatives) .
- NMR : Verify substitution patterns (e.g., ester protons at δ 1.2–1.4 ppm, pyridoindole aromatic protons at δ 7.0–8.5 ppm).
- X-ray crystallography : Resolve ambiguities in regiochemistry for complex fused-ring systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
